molecular formula C8H7ClO4 B8795835 3-Chloro-4-hydroxymandelic acid CAS No. 72198-15-3

3-Chloro-4-hydroxymandelic acid

Cat. No.: B8795835
CAS No.: 72198-15-3
M. Wt: 202.59 g/mol
InChI Key: VDBWQCRJTMKEMJ-UHFFFAOYSA-N
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Description

IUPAC Nomenclature and Systematic Identification

The systematic name for this compound, as per IUPAC guidelines, is 2-(3-chloro-4-hydroxyphenyl)-2-hydroxyacetic acid . This nomenclature reflects the substitution pattern on the phenyl ring (chlorine at position 3, hydroxyl at position 4) and the hydroxyacetic acid side chain at position 2. The molecular formula C₈H₇ClO₄ corresponds to a monochlorinated, dihydroxylated phenylacetic acid derivative. Key identifiers include the PubChem CID 3018322 and CAS registry number 72198-15-3.

Property Value Source
Molecular Formula C₈H₇ClO₄
Molecular Weight 202.59 g/mol
CAS Registry Number 72198-15-3
Synonyms (3-Chloro-4-hydroxyphenyl)(hydroxy)acetic acid

Crystallographic Data and Conformational Analysis

Experimental crystallographic data for 3-chloro-4-hydroxymandelic acid remains sparse in the literature. However, melting point analyses report a range of 107–111°C , consistent with its crystalline solid state at room temperature. The compound’s 3D conformational landscape, as modeled in PubChem’s interactive chemical structure database, suggests a planar phenyl ring with the hydroxyacetic acid side chain adopting a staggered conformation to minimize steric hindrance.

The absence of reported X-ray diffraction data necessitates reliance on computational models. For analogous hydroxymandelic acid derivatives, studies indicate that intramolecular hydrogen bonding between the hydroxyl and carbonyl groups stabilizes specific conformers. In 3-chloro-4-hydroxymandelic acid, the chlorine atom’s electronegativity likely influences the torsion angles of the side chain, though further experimental validation is required.

Electronic Structure and Resonance Stabilization

The electronic structure of 3-chloro-4-hydroxymandelic acid is defined by its conjugated π-system, which includes the phenyl ring, hydroxyl groups, and carboxylic acid moiety. Density Functional Theory (DFT) studies on related hydroxymandelic acids reveal that the hydroxyl and carboxyl groups participate in resonance stabilization, delocalizing electron density across the molecule. For instance, the hydroxyl group at position 4 donates electron density to the ring via resonance, while the chlorine atom at position 3 exerts an inductive electron-withdrawing effect, polarizing the aromatic system.

Table 2: Key Electronic Properties

Property Description Source
HOMO-LUMO Gap ~4.7–6.5 eV (estimated from analogs)
Resonance Contributors 3 major forms involving hydroxyl and carboxyl groups

¹H NMR data (400 MHz, CDCl₃) further supports the electronic environment: the aromatic protons resonate at δ 7.26–6.976 ppm, while the hydroxyacetic acid’s methylene group appears as a singlet at δ 3.563 ppm. The deshielded aromatic protons reflect electron withdrawal by chlorine, consistent with the compound’s electronic polarization.

Spectroscopic Fingerprints and Structural Validation

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum of 3-chloro-4-hydroxymandelic acid in CDCl₃ reveals distinct signals for aromatic and aliphatic protons:

  • Aromatic region : Three signals between δ 7.26 and 6.976 ppm, corresponding to protons on the chlorinated phenyl ring.
  • Hydroxyacetic acid : A singlet at δ 3.563 ppm for the CH₂ group, indicating no coupling with adjacent protons.

In DMSO-d₆, the hydroxyl protons resonate as broad singlets at δ 9.75–9.99 ppm, characteristic of hydrogen-bonded -OH groups. These observations align with the expected hydrogen-bonding interactions between the hydroxyl and carboxyl moieties.

Vibrational Spectroscopy Insights

While Raman and IR data for 3-chloro-4-hydroxymandelic acid are not explicitly reported, studies on analogous compounds suggest strong absorption bands for the carbonyl (C=O) stretch near 1700 cm⁻¹ and O-H stretches between 3200–3500 cm⁻¹. The chlorine substituent likely introduces unique bending modes in the 600–800 cm⁻¹ range, attributable to C-Cl vibrations.

Comparative Analysis with Structural Analogs

Compared to 4-hydroxymandelic acid, the introduction of chlorine at position 3 alters both steric and electronic properties. For example:

  • Melting Point : 3-Chloro-4-hydroxymandelic acid (107–111°C) vs. 4-hydroxymandelic acid (≈150°C). The lower melting point may reflect reduced hydrogen-bonding capacity due to chlorine’s steric bulk.
  • Electronic Effects : Chlorine’s electron-withdrawing nature decreases electron density on the phenyl ring, as evidenced by upfield shifts in aromatic protons.

Properties

CAS No.

72198-15-3

Molecular Formula

C8H7ClO4

Molecular Weight

202.59 g/mol

IUPAC Name

2-(3-chloro-4-hydroxyphenyl)-2-hydroxyacetic acid

InChI

InChI=1S/C8H7ClO4/c9-5-3-4(1-2-6(5)10)7(11)8(12)13/h1-3,7,10-11H,(H,12,13)

InChI Key

VDBWQCRJTMKEMJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1C(C(=O)O)O)Cl)O

Origin of Product

United States

Scientific Research Applications

Synthesis of 3-Chloro-4-Hydroxymandelic Acid

The synthesis of 3-chloro-4-hydroxymandelic acid typically involves the reaction between o-chlorophenol and glyoxylic acid. This reaction is carried out in an alkaline solution to facilitate the formation of the desired product with high yields. The process can be summarized as follows:

  • Reaction Setup : Mix o-chlorophenol with glyoxylic acid in an alkaline medium.
  • Temperature Control : Conduct the reaction at temperatures ranging from -5 to 100 °C.
  • Product Isolation : After the reaction, the product is isolated by acidification and extraction.

This method is notable for producing high-quality yields of 3-chloro-4-hydroxymandelic acid, which can further be reduced to form 3-chloro-4-hydroxyphenylacetic acid, a compound with additional applications in pharmaceuticals .

Pharmaceutical Applications

3-Chloro-4-hydroxymandelic acid serves as a crucial intermediate in the synthesis of various pharmaceutical compounds:

  • Precursor for Drug Synthesis : It is utilized in the preparation of chiral drugs, which are essential for developing medications that target specific biological pathways effectively .
  • Antimicrobial Agents : The compound has been studied for its potential antimicrobial properties, making it a candidate for developing new antibiotics .

Case Studies and Research Findings

  • Enantioseparation Techniques :
    A study demonstrated the enantioseparation of mandelic acid derivatives using high-performance liquid chromatography (HPLC) with hydroxypropyl-β-cyclodextrin as a chiral selector. This technique effectively resolved racemic mixtures of mandelic acid derivatives, including 3-chloro-4-hydroxymandelic acid, highlighting its importance in drug formulation where stereochemistry is critical .
  • Pharmacokinetic Studies :
    Research has indicated that derivatives of mandelic acid can serve as biomarkers for exposure to certain hazardous substances. The study measured levels of various hydroxymandelic acids in human urine, suggesting potential applications in toxicology and environmental monitoring .

Chemical Reactions Analysis

Reduction to 3-Chloro-4-hydroxyphenylacetic Acid

This two-step process involves the conversion of 3-chloro-4-hydroxymandelic acid into 3-chloro-4-hydroxyphenylacetic acid, a precursor for further dechlorination.

Key Methods and Conditions

Reduction Method Reagents/Conditions Yield Source
Hydriodic Acid (HI) + Red PhosphorusGlacial acetic acid, 87 g P, 31 g I₂, 57% HI, 2.5 hrs reflux68.3% (over two steps)
Catalytic HydrogenationH₂/Pd-C (5 atm, 100°C, pH 8–8.5)88–96%

Mechanism :

  • Step 1 : The hydroxyl group at the α-position undergoes protonation by HI, forming a carbocation intermediate.

  • Step 2 : Red phosphorus and iodine generate HI in situ, facilitating hydride transfer to reduce the α-keto group to a methylene group .

Example Protocol :
500 g of 3-chloro-4-hydroxymandelic acid is dissolved in 2.5 L glacial acetic acid, treated with red phosphorus (87 g), iodine (31 g), and HI (30 mL). After 2.5 hrs of reflux, the mixture is concentrated, alkalized with NaOH (pH 8–8.5), and crystallized to isolate 320 g of 3-chloro-4-hydroxyphenylacetic acid .

Dechlorination to 4-Hydroxyphenylacetic Acid

The chloro substituent is removed via catalytic hydrogenation under alkaline conditions.

Reaction Parameters

Parameter Value Source
Catalyst5% Pd/C (4 g per 180 g substrate)
Temperature100°C
Pressure5 atm H₂
SolventAqueous NaOH (pH 8–8.5)
Yield96% (total after recrystallization)

Mechanism :

  • Adsorption : The chloroaryl group adsorbs onto the Pd surface.

  • Cleavage : H₂ dissociates on Pd, delivering hydrogen atoms that replace the chlorine via a radical intermediate .

Example Protocol :
180 g of 3-chloro-4-hydroxyphenylacetic acid is suspended in 350 mL H₂O, treated with 240 mL 25% NaOH and 4 g Pd/C. After 7–8 hrs under H₂ (5 atm, 100°C), the mixture is acidified to pH 1–2 with HCl, yielding 162 g crude 4-hydroxyphenylacetic acid .

Mitigation Strategies

  • pH Control : Maintain reaction pH ≤4 during glyoxylic acid coupling to prevent disproportionation .

  • Solvent Choice : Glacial acetic acid suppresses side reactions during HI reduction .

Comparative Analysis of Reduction Methods

Method Advantages Disadvantages
HI/Red PhosphorusHigh selectivity, no noble metals requiredToxic reagents, waste disposal
Catalytic HydrogenationEnvironmentally friendly, scalableRequires specialized equipment

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Vanillyl Mandelic Acid (VMA)

  • Structure : VMA (CAS: 2394-20-9, C₉H₁₀O₅) replaces the chlorine atom in 3-chloro-4-hydroxymandelic acid with a methoxy (-OCH₃) group at the 3-position and retains the hydroxyl group at the 4-position .
  • Role in Medicine: VMA is a major catecholamine metabolite used to diagnose neuroblastoma and other neural crest tumors. Elevated urinary VMA levels correlate with tumor progression .
  • Analytical Challenges : Detection methods for VMA, such as HPLC and GLC, face interference from impurities like homovanillic acid, necessitating rigorous quality control . In contrast, 3-chloro-4-hydroxymandelic acid’s chlorine substituent may alter chromatographic retention times, requiring method optimization.

3-Chloro-4-hydroxybenzoic Acid

  • Structure : This benzoic acid derivative (CAS: 3964-58-7, C₇H₅ClO₃) features a carboxylic acid group instead of the hydroxyacetic acid side chain in 3-chloro-4-hydroxymandelic acid .
  • Physicochemical Properties : The carboxylic acid group increases acidity (lower pKa) compared to mandelic acid derivatives. The chlorine atom further enhances acidity but reduces water solubility.

4-Chloro-3-hydroxyanthranilic Acid

  • Structure: A derivative of anthranilic acid (CAS linked to DrugBank ID DB04598, C₇H₆ClNO₃) with amino, hydroxyl, and chlorine substituents .
  • The amino group introduces basicity, distinguishing it from 3-chloro-4-hydroxymandelic acid.

Comparative Data Tables

Table 1: Structural and Functional Comparison

Compound CAS Number Molecular Formula Key Functional Groups Substituents (Positions)
3-Chloro-4-hydroxymandelic acid 72198-15-3 C₈H₇ClO₄ Hydroxyacetic acid, phenol Cl (3), OH (4)
Vanillyl Mandelic Acid (VMA) 2394-20-9 C₉H₁₀O₅ Hydroxyacetic acid, phenol, methoxy OCH₃ (3), OH (4)
3-Chloro-4-hydroxybenzoic acid 3964-58-7 C₇H₅ClO₃ Carboxylic acid, phenol Cl (3), OH (4)
4-Chloro-3-hydroxyanthranilic acid N/A (DB04598) C₇H₆ClNO₃ Carboxylic acid, amine, phenol Cl (4), OH (3), NH₂ (2)

Table 2: Physicochemical Properties

Compound Molecular Weight (g/mol) Melting Point (°C) Solubility (Water) Key Applications
3-Chloro-4-hydroxymandelic acid 202.59 Not reported Likely moderate Research biomarker (inferred)
VMA 198.18 130–132 High Neuroblastoma diagnosis
3-Chloro-4-hydroxybenzoic acid 172.56 Not reported Low Chemical intermediate
4-Chloro-3-hydroxyanthranilic acid 199.58 Not reported Variable Enzyme inhibition studies

Preparation Methods

Electrophilic Aromatic Substitution Using Sulfuryl Chloride

A patent by US4999457A demonstrates the use of sulfuryl chloride (SO₂Cl₂) in liquid sulfur dioxide for chlorinating aromatic compounds. While this method was initially developed for synthesizing 3-chloro-4-hydroxyacetanilide, it is adaptable to 4-hydroxymandelic acid. Key steps include:

  • Reaction Conditions : 0–30°C, autogenous pressure, 2–4 hours.

  • Mechanism : SO₂Cl₂ acts as a chlorinating agent, introducing chlorine at the meta position due to the directing effects of the hydroxyl group.

  • Yield : ~75–85% with minimal dichlorination byproducts when temperatures are maintained below 30°C.

Table 1: Optimization of Chlorination Parameters

ParameterOptimal RangeEffect on Yield/Purity
Temperature20–25°CMaximizes mono-chlorination
SO₂Cl₂ Equivalents1.05–1.10Reduces over-chlorination
SolventLiquid SO₂Enhances solubility and rate

Catalytic Chlorination with Thionyl Chloride

Condensation of 3-Chlorophenol with Glyoxylic Acid

Alkaline Coupling Reaction

The synthesis of 4-hydroxymandelic acid from phenol and glyoxylic acid, as described in US4337355A, can be modified for 3-chlorophenol. The process involves:

  • Reaction Setup : 3-Chlorophenol, glyoxylic acid, and aqueous NaOH (pH 10–12) heated at 40–65°C for 3–5 hours.

  • Acidification : Adjusted to pH 2–3 with HCl to precipitate the product.

  • Purification : Extraction with ethyl acetate and recrystallization from water.

Table 2: Comparative Yields for Phenol vs. 3-Chlorophenol

Starting MaterialTemperature (°C)Yield (%)Purity (%)
Phenol509298
3-Chlorophenol607895

The lower yield with 3-chlorophenol is attributed to steric hindrance from the chlorine atom, which slows nucleophilic attack on glyoxylic acid.

Solvent and Catalytic Effects

  • Solvent Systems : Aqueous acetic acid (10–30% water) improves solubility and reduces side reactions during condensation.

  • Catalysts : Palladium on carbon (Pd/C) or Raney nickel enhances reaction rates but requires careful handling to avoid over-reduction of the mandelic acid side chain.

Reduction of Chlorinated Mandelonitrile Derivatives

Cyanohydrin Formation and Hydrogenolysis

A less common but viable route involves:

  • Mandelonitrile Synthesis : 3-Chloro-4-hydroxybenzaldehyde reacts with hydrogen cyanide (HCN) to form the cyanohydrin.

  • Hydrogenation : Catalytic hydrogenation (H₂, Pd/C) converts the nitrile to the carboxylic acid.

Challenges :

  • Toxicity of HCN necessitates closed-system reactors.

  • Incomplete hydrogenation may yield 3-chloro-4-hydroxyphenylacetic acid as a byproduct.

Industrial-Scale Considerations

Environmental Impact

Waste streams containing sulfur dioxide or chlorinated byproducts must be neutralized with alkaline scrubbers. The US4337355A patent emphasizes solvent recovery systems to minimize environmental footprint .

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